BenchChemオンラインストアへようこそ!

Trifarotene

Retinoid Pharmacology RAR Selectivity Receptor Transactivation Assay

Trifarotene (CAS 895542-09-3) is a fourth-generation topical retinoid that functions as a selective retinoic acid receptor gamma (RARγ) agonist. It is approved for the topical treatment of acne vulgaris in patients aged nine years and older, and represents the first topical retinoid with regulatory approval specifically for truncal (chest and back) acne.

Molecular Formula C29H33NO4
Molecular Weight 459.6 g/mol
CAS No. 895542-09-3
Cat. No. B1683032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifarotene
CAS895542-09-3
SynonymsTrifarotene;  CD5789;  CD-5789;  CD 5789. Aklief
Molecular FormulaC29H33NO4
Molecular Weight459.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=CC(=C1)C2=C(C=CC(=C2)C3=CC=C(C=C3)C(=O)O)OCCO)N4CCCC4
InChIInChI=1S/C29H33NO4/c1-29(2,3)25-19-23(10-12-26(25)30-14-4-5-15-30)24-18-22(11-13-27(24)34-17-16-31)20-6-8-21(9-7-20)28(32)33/h6-13,18-19,31H,4-5,14-17H2,1-3H3,(H,32,33)
InChIKeyMFBCDACCJCDGBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Trifarotene (CAS 895542-09-3): Fourth-Generation Selective RARγ Agonist for Topical Acne Therapy


Trifarotene (CAS 895542-09-3) is a fourth-generation topical retinoid that functions as a selective retinoic acid receptor gamma (RARγ) agonist [1]. It is approved for the topical treatment of acne vulgaris in patients aged nine years and older, and represents the first topical retinoid with regulatory approval specifically for truncal (chest and back) acne [2]. As a first-in-class selective RARγ agonist, trifarotene is differentiated from earlier-generation retinoids by its targeted receptor engagement profile and rapid hepatic metabolism, which together inform its clinical positioning in acne therapy [3].

Why Trifarotene Cannot Be Substituted with Adapalene or Tazarotene in Acne Therapy


Trifarotene cannot be directly substituted with in-class retinoids such as adapalene or tazarotene due to fundamentally different receptor selectivity profiles. While adapalene and tazarotene are dual RARβ/γ agonists, trifarotene is the only retinoid with exclusive RARγ selectivity, showing >20-fold selectivity over RARα and RARβ in transactivation assays [1]. This unique selectivity translates to distinct gene expression signatures, with trifarotene demonstrating higher induction of epidermal differentiation and cell adhesion genes compared to tazarotene [2]. Additionally, trifarotene is the only topical retinoid with robust phase 3 clinical data demonstrating efficacy specifically for truncal acne, an anatomical region with thicker stratum corneum and distinct follicular biology that other retinoids have not been rigorously evaluated for [3]. These pharmacological and clinical differences preclude generic substitution without loss of target engagement specificity and evidence-based anatomical coverage.

Trifarotene (CAS 895542-09-3): Quantified Differential Evidence Versus Comparator Retinoids


RARγ Selectivity: 16-Fold to 65-Fold Higher Affinity Over RARα and RARβ

Trifarotene demonstrates exclusive and potent RARγ selectivity, a property not shared by adapalene or tazarotene which both act as dual RARβ/γ agonists. In receptor transactivation assays, trifarotene exhibits approximately 65-fold higher selectivity for RARγ over RARα and approximately 16-fold higher selectivity over RARβ [1]. The absolute EC50 values are 7.7 nM for RARγ, compared to 500 nM for RARα and 125 nM for RARβ [1]. This exclusive RARγ targeting distinguishes trifarotene from tazarotene (RARβ/γ agonist) and adapalene (RARβ/γ agonist), with implications for tissue-specific activity in the epidermis where RARγ is the predominant isotype [2].

Retinoid Pharmacology RAR Selectivity Receptor Transactivation Assay

Hepatic Metabolic Instability: Rapid Microsomal Degradation Differentiates Trifarotene from Adapalene and Tazarotene

Trifarotene is distinguished by its rapid degradation in human hepatic microsomes, a pharmacokinetic property that limits systemic exposure and differentiates it from other topical retinoids. In in vitro metabolism studies, trifarotene demonstrated rapid degradation (half-life not explicitly quantified) in human hepatic microsomes, while remaining stable in human keratinocytes [1]. In contrast, adapalene and tazarotene exhibit significantly greater metabolic stability in hepatic systems, contributing to higher systemic exposure profiles. This rapid hepatic clearance is a direct consequence of trifarotene's unique terphenyl acid structure, which was rationally designed for enhanced metabolic lability [2].

Drug Metabolism Hepatic Clearance Systemic Safety

Higher Gene Induction Potency: Trifarotene Superior to Tazarotene in Modulating Epidermal Gene Expression

Trifarotene demonstrates higher efficacy in the induction of key epidermal gene expression pathways compared to tazarotene. In comparative gene expression studies, trifarotene showed greater induction of genes involved in epidermal differentiation, keratinocyte keratinization, desquamation, and cell adhesion relative to tazarotene [1]. This enhanced transcriptional activity correlates with trifarotene's exclusive RARγ selectivity, as RARγ is the predominant RAR isotype expressed in the epidermis and follicular infundibulum [2]. Specific quantitative fold-induction values across multiple gene targets demonstrate trifarotene's superior potency in modulating retinoid-responsive transcriptional programs in human skin models [1].

Gene Expression Keratinocyte Differentiation Transcriptional Profiling

Comparable 12-Week Efficacy to Tazarotene: Network Meta-Analysis of Phase 3 RCTs

A systematic review and meta-analysis of phase 3 randomized controlled trials (RCTs) evaluated the comparative efficacy of trifarotene 0.005% cream, tazarotene 0.045% lotion, and clascoterone 1% cream. The analysis, which included 5,474 patients across six unique phase 3 RCTs, found no statistically significant differences in efficacy among the three treatments after 12 weeks of therapy [1]. Specifically, trifarotene demonstrated a treatment success odds ratio of 1.92 (95% CI: 1.57–2.36) compared to placebo, which was comparable to tazarotene's odds ratio of 2.13 (95% CI: 1.67–2.73) and clascoterone's odds ratio of 2.90 (95% CI: 1.82–4.61) [1]. The mean percent reductions in both inflammatory and non-inflammatory lesion counts were also comparable across all three agents [1].

Clinical Efficacy Network Meta-Analysis Acne Vulgaris Treatment

Cutaneous Irritation Profile: Trifarotene More Irritating than Tazarotene 0.045% Lotion in Head-to-Head Patch Testing

In a head-to-head modified cumulative irritation patch test study, trifarotene 0.005% cream was found to be significantly more irritating than tazarotene 0.045% lotion. The double-blind study, conducted over 12 days with healthy adult volunteers (N = 20), applied patches containing 0.1 cc of each test product to the upper back with assessments every 2–3 days [1]. Significantly greater irritation was observed with trifarotene 0.005% cream compared to tazarotene 0.045% lotion, with the difference becoming evident as early as two days after the first patch application and persisting at each subsequent visit [1]. A separate study within the same report found that tazarotene 0.045% lotion was numerically less irritating than adapalene 0.3% gel, though both were classified as mildly irritating [1].

Cutaneous Tolerability Irritation Potential Patch Test Study

Unique Regulatory Approval for Truncal Acne: First and Only Topical Retinoid with Phase 3 Truncal Efficacy Data

Trifarotene is the first and only topical retinoid with rigorous phase 3 clinical trial data demonstrating safety and efficacy specifically for truncal acne (chest and back). In two identical pivotal phase 3 trials (PERFECT 1 and PERFECT 2) enrolling 2,420 patients aged 9 years and older with moderate facial and truncal acne, trifarotene 50 μg/g cream demonstrated significant superiority over vehicle for both facial and truncal acne endpoints [1]. At week 12, the proportion of subjects achieving truncal global success was significantly higher with trifarotene versus vehicle, with a treatment difference of 9.9% (p < 0.001) [1]. No other topical retinoid, including adapalene, tazarotene, or tretinoin, has been evaluated in similarly rigorous, large-scale phase 3 trials for truncal acne efficacy [2].

Truncal Acne Regulatory Approval Phase 3 Clinical Trial

Trifarotene (CAS 895542-09-3): Evidence-Backed Research and Clinical Application Scenarios


Investigational Use in RARγ-Selective Pharmacology Studies

Trifarotene is the optimal compound for research protocols requiring exclusive RARγ agonism without confounding activity at RARα or RARβ. With ~65-fold and ~16-fold selectivity for RARγ over RARα and RARβ respectively (EC50 = 7.7 nM for RARγ) [1], trifarotene enables clean dissection of RARγ-mediated transcriptional programs in keratinocyte biology, epidermal differentiation, and retinoid-responsive gene networks. In comparative gene expression studies, trifarotene demonstrated higher induction of epidermal differentiation and cell adhesion genes than tazarotene [2], making it the preferred tool compound for investigating skin-specific retinoid pharmacology. This scenario is directly supported by the RARγ selectivity evidence in Section 3, Evidence Item 1 and the gene induction data in Evidence Item 3.

Clinical Development of Therapies for Truncal Acne

Trifarotene is the only topical retinoid with phase 3 clinical trial evidence for truncal acne efficacy, establishing it as the benchmark reference compound for any development program targeting chest and back acne. The PERFECT 1 and PERFECT 2 trials (N = 2,420) demonstrated significant superiority over vehicle for truncal acne, with a treatment difference of 9.9% at week 12 (p < 0.001) [3]. This evidence, summarized in Section 3, Evidence Item 6, positions trifarotene as the evidence-based standard against which novel truncal acne therapeutics should be compared in clinical development programs.

Comparative Dermatopharmacology Studies of Retinoid Tolerability

Trifarotene serves as a valuable comparator in studies evaluating the tolerability profile of novel topical retinoid formulations. Head-to-head patch testing has established that trifarotene 0.005% cream is significantly more irritating than tazarotene 0.045% lotion, with differences detectable within 48 hours of application [4]. This well-characterized irritation profile, documented in Section 3, Evidence Item 5, makes trifarotene a useful positive control or benchmark for irritation studies aimed at evaluating the cutaneous tolerability of new retinoid delivery systems or vehicles, where minimizing irritation is a primary development objective.

Investigating Retinoid-Induced Post-Inflammatory Hyperpigmentation Improvement Across Fitzpatrick Skin Types

Trifarotene has been evaluated in clinical studies for acne-induced post-inflammatory hyperpigmentation (PIH) across Fitzpatrick skin types I–VI, demonstrating both safety and efficacy in this context [5]. This application scenario is particularly relevant for research focused on treating acne sequelae in diverse patient populations. While comparative efficacy data against other retinoids for PIH are not yet available, the existing safety and efficacy data support the use of trifarotene as a research tool in this specific dermatological application.

Quote Request

Request a Quote for Trifarotene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.